molecular formula C12H8S B12073977 3-(4-Ethynylphenyl)thiophene

3-(4-Ethynylphenyl)thiophene

Cat. No.: B12073977
M. Wt: 184.26 g/mol
InChI Key: GWCSFKHAYWWIJC-UHFFFAOYSA-N
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Description

3-(4-Ethynylphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The ethynylphenyl group attached to the thiophene ring enhances its electronic properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethynylphenyl)thiophene typically involves the coupling of a thiophene derivative with an ethynylphenyl compound. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated thiophene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethynylphenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted thiophenes.

    Substitution: Halogenated thiophenes, acylated thiophenes.

Scientific Research Applications

3-(4-Ethynylphenyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethynylphenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.

Comparison with Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    2,5-Dibromothiophene: A halogenated derivative used in various coupling reactions.

    3-(4-Bromophenyl)thiophene: Similar to 3-(4-Ethynylphenyl)thiophene but with a bromine atom instead of an ethynyl group.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications .

Properties

Molecular Formula

C12H8S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(4-ethynylphenyl)thiophene

InChI

InChI=1S/C12H8S/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h1,3-9H

InChI Key

GWCSFKHAYWWIJC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CSC=C2

Origin of Product

United States

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